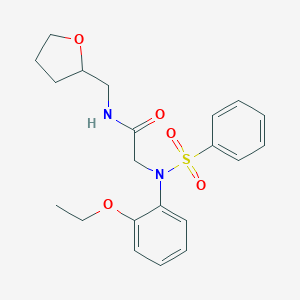![molecular formula C19H19N3O2S B298928 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298928.png)
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as AMID-3M, is a novel compound with potential therapeutic applications. It is a member of the pyrimidine family and has been synthesized using a variety of methods.
Mecanismo De Acción
The mechanism of action of 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor angiogenesis, and to induce the expression of p53, a tumor suppressor protein. Additionally, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Studies have also shown that it can inhibit the migration and invasion of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yields. Additionally, it has been found to have low toxicity and can be used in various cell lines without causing significant cell death. However, one limitation of using 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
For research include further investigation of its mechanism of action, in vivo studies, and the development of derivatives with improved efficacy and lower toxicity.
Métodos De Síntesis
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been synthesized using a variety of methods, including the condensation reaction of 2-methyl-1H-indole-3-carbaldehyde and ethyl acetoacetate followed by the reaction with thiourea. Another method involves the reaction of 2-methyl-1H-indole-3-carbaldehyde and malononitrile followed by the reaction with thiourea. Both methods resulted in the formation of 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione with high yields.
Aplicaciones Científicas De Investigación
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has shown potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
Nombre del producto |
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
Fórmula molecular |
C19H19N3O2S |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H19N3O2S/c1-5-10-22-12(2)14(13-8-6-7-9-16(13)22)11-15-17(23)20(3)19(25)21(4)18(15)24/h5-9,11H,1,10H2,2-4H3 |
Clave InChI |
CTHFIWWNOMWPQP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1CC=C)C=C3C(=O)N(C(=S)N(C3=O)C)C |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1CC=C)C=C3C(=O)N(C(=S)N(C3=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B298845.png)
![2-[2,4-dimethyl(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B298846.png)
![N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298847.png)

![N-(3-chloro-4-methoxyphenyl)-N-(2-{2-[(5-{4-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-4-methylbenzenesulfonamide](/img/structure/B298854.png)
![N-(2,4-dimethoxyphenyl)-N-[2-(2-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-2-nitrobenzenesulfonamide](/img/structure/B298855.png)
![N-(3-bromophenyl)-2-(2-{[5-({(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}methyl)-2-furyl]methylene}hydrazino)-2-oxoacetamide](/img/structure/B298856.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B298858.png)
![ethyl (2Z)-5-(4-ethoxyphenyl)-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298860.png)
![2-[2,6-dichloro-4-[(Z)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B298861.png)
![(4-{(Z)-[6-(ethoxycarbonyl)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298862.png)
![2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298863.png)
![N'-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide](/img/structure/B298864.png)
